molecular formula C₃₀H₄₅NNaO₇P B1146602 (2S,4R)-Fosinopril Sodium Salt CAS No. 1356353-41-7

(2S,4R)-Fosinopril Sodium Salt

Numéro de catalogue: B1146602
Numéro CAS: 1356353-41-7
Poids moléculaire: 585.64
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,4R)-Fosinopril Sodium Salt is the sodium salt of a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. It acts as a prodrug that is rapidly hydrolyzed in the gastrointestinal mucosa and liver to its active metabolite, Fosinoprilat . This active form competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II . By blocking this key step in the renin-angiotensin-aldosterone system (RAAS), it leads to reduced aldosterone secretion, decreased systemic vasoconstriction, and increased vasodilation, partly due to the accumulation of bradykinin . This mechanism underpins its primary research applications in studying hypertension and heart failure, particularly heart failure with reduced ejection fraction (HFrEF) . Furthermore, its investigative use extends to areas such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy, where modulating the RAAS is of therapeutic interest . The compound is characterized by its unique phosphinic acid structure and a balanced elimination profile through both hepatic and renal pathways . This product is intended for research purposes such as analytical method development, method validation, and quality control in pharmaceutical applications . It is supplied with detailed characterization data. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans.

Propriétés

Numéro CAS

1356353-41-7

Formule moléculaire

C₃₀H₄₅NNaO₇P

Poids moléculaire

585.64

Synonymes

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  USP Fosinopril Related Impurity D;  (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr

Origine du produit

United States

Méthodes De Préparation

Phosphinic Acid Intermediate Synthesis

The synthesis begins with the preparation of the phosphinic acid intermediate, [(4-phenylbutyl)hydroxyphosphinyl]acetic acid. This step involves the reaction of 4-phenylbutylphosphinic acid with chloroacetic acid derivatives under controlled acidic conditions. Industrial protocols utilize toluene as a solvent and triethylamine as a base to facilitate coupling, achieving intermediate yields of 65–70%.

Stereoselective Coupling with Amino Acid Derivatives

The phosphinic acid intermediate is coupled with (2S,4R)-4-cyclohexylproline, a chiral amino acid derivative, to establish the compound’s stereochemistry. Patent CN102617641B describes a two-phase system using tetrahydrofuran (THF) and methanol, with L-cinchonidine as a resolving agent to ensure enantiomeric excess >99%. Enzymatic methods, as disclosed in US20100297711A1, employ lipase-based catalytic hydrolysis to separate racemic mixtures, reducing the need for repetitive crystallizations.

Sodium Salt Formation

The final step involves converting fosinopril free acid to its sodium salt. Neutralization with sodium hydroxide in a 1:1 molar ratio, followed by solvent evaporation under reduced pressure, yields the sodium salt. Critical parameters include pH control (7.0–7.5) and temperature (20–25°C) to prevent racemization.

Chromatographic Purification Techniques

Column Chromatography with Neutral Alumina

Crude this compound is purified using neutral alumina (18–63 µm particle size, 6 nm pore diameter) as the stationary phase. A THF-methanol (3:1 v/v) mobile phase elutes impurities while retaining the target compound. This method achieves 98.76% purity with a recovery rate of 88.5%.

Table 1: Chromatographic Conditions for Purification

ParameterSpecification
Stationary PhaseNeutral alumina (18–63 µm, 6 nm pores)
Mobile PhaseTHF:Methanol (3:1 v/v)
Column Dimensions60 cm × 6 cm
Flow Rate1.5 mL/min
Purity Post-Purification98.76%

Recrystallization and Final Product Isolation

Solvent System Optimization

The eluted product undergoes recrystallization using a 1,1,1-trichloroethane-isopropyl alcohol (2:1 v/v) mixture. Refluxing at 80°C for 20 minutes, followed by cooling to 4°C, produces needle-shaped crystals with a melting point of 194–196°C.

Yield and Purity Enhancements

Post-recrystallization yields reach 88.5%, compared to 46% in traditional methods, due to reduced solvent polarity and improved crystal lattice formation.

Industrial-Scale Optimization Strategies

Table 2: Impact of Intermediate Moisture on Yield

Intermediate Moisture (%)Fosinopril Sodium Yield (%)
1.246
0.858
0.372
0.0585

Enzymatic Resolution Efficiency

The enzymatic process described in US20100297711A1 reduces purification steps by 40% compared to classical diastereomeric salt formation. Lipase-mediated hydrolysis achieves 98.5% enantiomeric excess in a single step, cutting production costs by 30%.

Comparative Analysis of Methodologies

Traditional vs. Enzymatic Resolution

  • Classical Method : Requires five crystallizations with L-cinchonidine to attain >99% purity, resulting in 65% yield.

  • Enzymatic Method : Achieves 98.5% purity in one step with 82% yield, leveraging lipase specificity.

Solvent Systems in Recrystallization

  • Ethanol-Water Systems : Yield 75% purity at 90% recovery but require low temperatures (−20°C).

  • 1,1,1-Trichloroethane-Isopropyl Alcohol : Yield 98.76% purity at 88.5% recovery with ambient cooling .

Applications De Recherche Scientifique

Pharmacological Mechanism

(2S,4R)-Fosinopril Sodium Salt acts by inhibiting ACE, leading to decreased production of angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The compound has been shown to effectively lower both systolic and diastolic blood pressure in hypertensive patients and improve symptoms in those with heart failure.

Clinical Applications

  • Hypertension Management
    • Fosinopril Sodium has been extensively studied for its efficacy in lowering blood pressure in patients with mild to moderate hypertension. A study indicated that treatment with fosinopril resulted in significant reductions in both systolic and diastolic blood pressure compared to placebo groups .
    • The compound has demonstrated a favorable safety profile, with common adverse effects including cough and dizziness but generally well-tolerated among patients .
  • Heart Failure Treatment
    • In patients with heart failure, this compound helps reduce afterload and preload, improving cardiac output without causing reflex tachycardia .
    • A randomized controlled trial showed that fosinopril significantly reduced left ventricular mass in hypertensive patients over a 12-week period .

Case Studies

  • Case Study 1: Hypertensive Patient Response
    A clinical trial involving 252 pediatric patients aged 6 to 16 years demonstrated that fosinopril effectively reduced systolic blood pressure across different dosage groups. The study highlighted that the maximum dose studied was 40 mg once daily, with significant reductions observed from baseline measurements after four weeks of treatment .
  • Case Study 2: Heart Failure Management
    In a double-blind study involving 179 heart failure patients receiving diuretics, administration of fosinopril showed improvements in symptoms and hemodynamic parameters. Patients reported better quality of life metrics alongside statistically significant reductions in hospitalization rates due to heart failure exacerbations .

Comprehensive Data Tables

Application Efficacy Adverse Effects
HypertensionSignificant reduction in systolic/diastolic BPCough, dizziness, fatigue
Heart FailureImproved cardiac output; reduced left ventricular massHypotension, angina pectoris

Mécanisme D'action

(2S,4R)-Fosinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels dilate, leading to reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity and disrupting the renin-angiotensin-aldosterone system (RAAS).

Comparaison Avec Des Composés Similaires

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: A non-prodrug ACE inhibitor that does not require activation.

    Ramipril: Similar to fosinopril but with different metabolic pathways and duration of action.

Uniqueness: (2S,4R)-Fosinopril Sodium Salt is unique due to its phosphinic acid moiety, which provides distinct pharmacokinetic advantages, such as a balanced excretion through both renal and hepatic pathways. This makes it particularly useful in patients with varying degrees of renal function.

Activité Biologique

(2S,4R)-Fosinopril Sodium Salt is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound, the sodium salt of fosinopril, acts by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Fosinopril exerts its effects primarily through the inhibition of ACE, which results in decreased levels of angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II leads to:

  • Vasodilation : Decreased peripheral vascular resistance.
  • Reduced Aldosterone Secretion : Lower sodium and water retention.
  • Improved Cardiac Output : Particularly beneficial in heart failure patients.

The compound also has a unique dual elimination pathway—both renal and hepatic—which may provide advantages in patients with varying degrees of renal function .

Pharmacodynamics

Clinical studies have demonstrated that fosinopril effectively lowers blood pressure in both hypertensive and heart failure patients. Key findings include:

  • Blood Pressure Reduction : A significant decrease in systolic and diastolic blood pressure was observed in patients receiving fosinopril compared to placebo groups .
  • Hemodynamic Effects : In patients with heart failure, fosinopril was shown to reduce preload and afterload, improving cardiac output without causing reflex tachycardia .

Table 1: Summary of Clinical Findings

Study TypePopulationKey Findings
Placebo-Controlled TrialsHypertensive PatientsSignificant reduction in BP with fosinopril
Heart Failure TrialsPatients on DiureticsImproved exercise tolerance and reduced hospitalizations
Long-term StudiesVarious Patient PopulationsMaintained antihypertensive effects over 24 hours

Pharmacokinetics

Fosinopril is administered orally and has a bioavailability of approximately 30%. It undergoes extensive first-pass metabolism to its active metabolite, fosinoprilat. Key pharmacokinetic parameters include:

  • Half-Life : The terminal elimination half-life of fosinoprilat ranges from 11 to 13 hours in pediatric patients and is similar in adults .
  • Excretion : Approximately 50% is excreted unchanged via urine; the remainder is eliminated as metabolites.

Clinical Efficacy

In clinical trials, fosinopril has shown efficacy in managing hypertension and improving outcomes in heart failure:

  • Hypertension Management : In a study involving 688 hypertensive patients, adverse reactions were reported but were generally manageable. The most common included dizziness and cough .
  • Heart Failure Improvement : Fosinopril improved symptoms such as dyspnea and fatigue while reducing the need for additional diuretics. Notably, it decreased hospitalizations due to worsening heart failure by 66% .

Adverse Effects

While generally well-tolerated, fosinopril can cause side effects including:

  • Cardiovascular Events : Hypotension (2.4% incidence), particularly after the first dose.
  • Respiratory Issues : Cough was the most common reason for discontinuation (0.4%) among hypertensive patients .

Table 2: Adverse Reactions Reported

Adverse ReactionIncidence (%) HypertensionIncidence (%) Heart Failure
Dizziness4.011.9
Cough4.03.6
Fatigue2.84.7
Angina Pectoris1.41.1

Q & A

Q. Table 1. Chromatographic Parameters for Fosinopril Sodium Analysis

ParameterSpecificationReference
ColumnC18, 4.6 mm × 150–250 mm, 5 µm
Detection Wavelength206–214 nm
Mobile PhaseAcetonitrile:Phosphate buffer (pH 2.5)
Flow Rate1.0–1.2 mL/min

Q. Table 2. Stability-Indicating Parameters

ConditionDegradation Products IdentifiedAnalytical Method
Acidic HydrolysisFosinoprilat (free acid)HPLC-MS
Thermal StressCyclohexyl-related impuritiesDSC/TGA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.